molecular formula C9H12N2O B1530772 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one CAS No. 1557884-85-1

1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one

Cat. No. B1530772
M. Wt: 164.2 g/mol
InChI Key: TVLZGXJPZSHDAP-UHFFFAOYSA-N
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Description

1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one is a chemical compound with the CAS Number: 1557884-85-1 . It has a molecular weight of 164.21 and a molecular formula of C9H12N2O.


Molecular Structure Analysis

The molecular structure of 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one consists of a cyclobutyl group attached to a pyrazol ring, which is further connected to an ethanone group . The exact structure would require more detailed information or a structural analysis such as X-ray crystallography.

Scientific Research Applications

Structural Characterization and Hirshfeld Surface Analysis

  • The study by Delgado et al. (2020) focused on the structural characterization of a pyrazoline compound related to 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one. They used spectroscopic techniques and X-ray diffraction studies for this purpose, indicating the compound's potential for detailed structural analysis in the realm of molecular chemistry (Delgado et al., 2020).

Synthesis and Antimicrobial Activity

  • Desai et al. (2017) explored the antimicrobial activity of heterocyclic compounds bearing benzimidazole and pyrazoline motifs. Their research contributes to the understanding of how structural variations in compounds similar to 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one affect antimicrobial efficacy, showcasing the compound's potential in medicinal chemistry (Desai et al., 2017).

Solid-State and Calculated Electronic Structure

  • A study on the electronic structure of 4-acetylpyrazole, a compound structurally similar to 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one, was conducted by Frey et al. (2014). They provided insights into how such compounds behave in the solid state and their electronic properties, which can be crucial for developing materials with specific electronic characteristics (Frey et al., 2014).

Cyclometalation and Catalysis

  • Hartshorn and Steel (1998) demonstrated the cyclometalation reactions of ligands containing 1,3-bis(pyrazol-1-ylmethyl)benzene subunits, providing a pathway to synthesize complexes with potential applications in catalysis and organic synthesis. This study underscores the versatility of pyrazole-based compounds in creating catalytically active metal complexes (Hartshorn & Steel, 1998).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(1-cyclobutylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(12)8-5-10-11(6-8)9-3-2-4-9/h5-6,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLZGXJPZSHDAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=C1)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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